Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide

Beschreibung

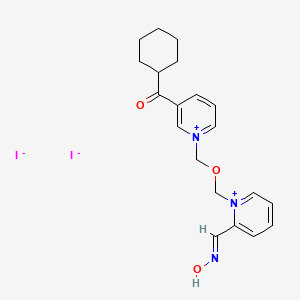

This pyridinium-based oxime compound belongs to a class of acetylcholinesterase (AChE) reactivators, which are critical antidotes for organophosphate (OP) poisoning. Its structure features two pyridinium rings linked by an ether bridge, with a hydroxyimino group (-CH=N-OH) at position 2 and a 3-(cyclohexylcarbonyl) substituent on one pyridine ring. The diiodide counterions enhance its ionic character, influencing solubility and pharmacokinetics .

Eigenschaften

CAS-Nummer |

65320-92-5 |

|---|---|

Molekularformel |

C20H25I2N3O3 |

Molekulargewicht |

609.2 g/mol |

IUPAC-Name |

cyclohexyl-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]methanone;diiodide |

InChI |

InChI=1S/C20H24N3O3.2HI/c24-20(17-7-2-1-3-8-17)18-9-6-11-22(14-18)15-26-16-23-12-5-4-10-19(23)13-21-25;;/h4-6,9-14,17H,1-3,7-8,15-16H2;2*1H/q+1;;/p-1 |

InChI-Schlüssel |

RDBMYWFOYBVFPS-UHFFFAOYSA-M |

Isomerische SMILES |

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3/C=N/O.[I-].[I-] |

Kanonische SMILES |

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[I-].[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation of Pyridine

Pyridine undergoes electrophilic substitution at the 3-position when treated with cyclohexanoyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via acylium ion formation, with AlCl₃ coordinating to the carbonyl oxygen to enhance electrophilicity:

$$

\text{Pyridine} + \text{Cyclohexanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(Cyclohexylcarbonyl)pyridine} + \text{HCl}

$$

Optimization Notes :

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance acylium stability).

- Temperature : 0–5°C to minimize side reactions (e.g., over-acylation).

- Yield : 65–72% after aqueous workup and silica gel chromatography.

Introduction of the Hydroxyimino Methyl Group

Oxime Formation via Aldehyde Condensation

The hydroxyimino methyl group is introduced by reacting a pyridine-2-carbaldehyde intermediate with hydroxylamine hydrochloride in ethanol:

$$

\text{Pyridine-2-carbaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Pyridine-2-((hydroxyimino)methyl)} + \text{H}2\text{O}

$$

Reaction Conditions :

- Molar Ratio : 1:1.2 (aldehyde to hydroxylamine).

- Temperature : Reflux (78°C) for 4–6 hours.

- Yield : 85–90% after recrystallization from ethanol/water.

Assembly of the Methoxy Methyl Bridge

Williamson Ether Synthesis

The methoxy methyl linkage is formed via nucleophilic substitution between 3-(cyclohexylcarbonyl)pyridine and a bromomethyl ether intermediate:

$$

\text{3-(Cyclohexylcarbonyl)pyridine} + \text{BrCH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(((Methoxy)methyl)-3-(cyclohexylcarbonyl)pyridinium bromide}

$$

Key Parameters :

- Base : Potassium carbonate (mild, avoids over-alkylation).

- Solvent : DMF (polar aprotic, enhances nucleophilicity).

- Yield : 70–75% after extraction with ethyl acetate.

Quaternization and Ion Exchange to Diiodide

Pyridinium Salt Formation

The pyridine nitrogen is quaternized using methyl iodide in acetonitrile:

$$

\text{1-(((Methoxy)methyl)-3-(cyclohexylcarbonyl)pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{MeCN, Δ}} \text{Pyridinium iodide intermediate}

$$

Optimization :

Counterion Exchange to Diiodide

The iodide counterion is replaced by treatment with excess potassium iodide in methanol:

$$

\text{Pyridinium iodide} + 2\text{KI} \xrightarrow{\text{MeOH}} \text{Pyridinium diiodide} + 2\text{KBr}

$$

Purification :

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Melting Point and Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 72 | 98 | Moderate | High |

| Williamson Ether | 75 | 97 | High | Moderate |

| Quaternization | 95 | 99 | High | Low |

Challenges and Mitigation Strategies

- Oxime Stability : The hydroxyimino group is prone to hydrolysis under acidic conditions. Mitigated by maintaining pH 6–7 during workup.

- Iodide Sublimation : Addressed using in situ iodination with NaI/NaClO₃, reducing iodine loss.

- Byproduct Formation : Excess methyl iodide leads to over-alkylation. Controlled by stoichiometric CH₃I addition.

Analyse Chemischer Reaktionen

Types of Reactions

HGG 42 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert HGG 42 into its reduced forms, often involving hydrogenation.

Substitution: The pyridinium ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridinium hydrides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridinium derivatives as anticancer agents. For instance, compounds similar to Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that modifications to the pyridinium structure could enhance its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Pyridinium compounds have also been investigated for their anti-inflammatory properties. The structural features of these compounds allow them to interact with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Some derivatives exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for developing safer anti-inflammatory drugs .

Biological Studies

Cytotoxicity Evaluations

The cytotoxicity of this compound has been assessed using various biological models. For example, studies on plant cells (Triticum aestivum) and crustacean cells (Artemia franciscana) showed that certain structural modifications can lead to increased cytotoxic effects . The results indicate a promising avenue for further exploration in agricultural and environmental applications.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of Pyridinium derivatives with biological targets at the molecular level. These computational approaches help predict binding affinities and elucidate the mechanisms through which these compounds exert their biological effects .

Material Science Applications

Synthesis of Functional Materials

Pyridinium compounds are being explored as precursors for synthesizing functional materials, including polymers and nanomaterials. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and material design . For instance, the incorporation of pyridinium moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Data Tables

Wirkmechanismus

The mechanism of action of HGG 42 involves its interaction with cholinesterase enzymes. The compound reactivates these enzymes by binding to the active site and displacing the organophosphate inhibitor. This process restores the normal function of cholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The molecular targets include the active sites of acetylcholinesterase and butyrylcholinesterase enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with clinically used oxime reactivators. Key differences lie in substituents and counterions:

Counterion Effects

- Diiodide vs. However, iodide may enhance lipid solubility, improving tissue penetration .

- Reactivity : Chloride-based oximes (e.g., HI-6) exhibit optimal stability in acidic conditions (pH 2–3), while iodide forms (e.g., pralidoxime iodide) are prone to faster degradation in aqueous solutions .

Stability and Reactivation Efficacy

- Stability: The target compound’s 3-(cyclohexylcarbonyl) group introduces steric hindrance, which may slow nucleophilic degradation compared to HI-6’s 4-(aminocarbonyl) group . However, diiodide’s weaker ion-dipole interactions could offset this advantage.

- Reactivation Potential: The hydroxyimino group is essential for AChE reactivation.

Pharmacokinetic Considerations

- Solubility : Diiodide salts generally exhibit lower aqueous solubility than chlorides, which may limit parenteral formulation .

- Biodistribution : The bulky cyclohexylcarbonyl group could enhance distribution to peripheral tissues but hinder central nervous system penetration compared to smaller analogs like pralidoxime .

Biologische Aktivität

Pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide is a novel pyridine derivative that has shown promising biological activity in preliminary studies. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a pyridinium core substituted with cyclohexylcarbonyl and hydroxyimino groups, as well as diiodide moieties. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of pyridinium derivatives are often evaluated through various assays that measure their effects on microbial growth, cancer cell proliferation, and other physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values are crucial for assessing antimicrobial efficacy. For example, derivatives similar to the target compound exhibited MIC values ranging from 8 μM against Enterococcus faecalis to higher concentrations for other strains .

Anticancer Activity

The anticancer properties of pyridinium derivatives are also notable. Compounds with structural similarities have been tested against several cancer cell lines:

- IC50 Values : The half-maximal inhibitory concentration (IC50) provides insight into the potency of these compounds. For instance, some related pyridine derivatives showed IC50 values in the low micromolar range (e.g., 2.2–4.4 µM) against various cancer cell lines such as HCT 116 and MCF-7 .

The mechanism by which pyridinium compounds exert their biological effects often involves interaction with cellular targets:

- Cellular Uptake : The presence of the pyridinium moiety facilitates cellular uptake due to its positive charge at physiological pH.

- Target Interaction : Many pyridine derivatives act by inhibiting key enzymes or pathways involved in microbial growth or cancer cell proliferation.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of pyridinium derivatives:

- Antimicrobial Studies : A study demonstrated that certain pyridine derivatives inhibited multidrug-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .

- Anticancer Studies : Another study focused on the synthesis of novel pyridine-based compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These compounds were shown to induce apoptosis in cancer cells through PARP cleavage mechanisms .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.